8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a synthetic organic compound classified within the benzoxepine family. This compound features a unique structure characterized by a fluorine atom at the 8th position and a methyl group at the 9th position on the benzoxepine ring. The molecular formula for this compound is , and it has a molecular weight of 194.20 g/mol. The compound's IUPAC name is 8-fluoro-9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one, which reflects its complex bicyclic structure that contributes to its diverse pharmacological activities, making it of significant interest in medicinal chemistry.
These reactions are facilitated by specific reagents and conditions, including organic solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium, copper).
The synthesis of 8-fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves several multi-step organic reactions:
Industrial production methods may optimize these steps to enhance yield and purity by employing catalysts and controlled reaction conditions.
8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one has potential applications in various fields due to its pharmacological properties. It may be explored for use in drug development targeting neurological disorders or inflammatory diseases due to its ability to modulate biological pathways involved in these conditions. Its unique structure may also allow for further modifications leading to novel therapeutic agents .
Interaction studies have highlighted the ability of 8-fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one to modulate various signaling pathways involved in inflammation and neuroprotection. Research indicates that this compound can interact with receptors and enzymes regulating inflammatory responses, influencing microglial polarization and cytokine production. In vitro studies have demonstrated its efficacy in reducing pro-inflammatory markers in activated microglial cells, suggesting its potential role as an anti-neuroinflammatory agent .
Several compounds share structural similarities with 8-fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one. Here’s a comparison highlighting their key features:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one | Hydroxyl group at position 8 | Notable anti-inflammatory properties |
| 3,4-Dihydrobenzo[b]oxepin-5(2H)-one | Basic benzoxepin structure without fluorine | Limited biological activity |
| 4-Amino-9-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one | Amino group enhances solubility | Potentially improved activity |
| Benzodioxole Derivatives | Varies widely based on substitutions | Varies widely based on substitutions |
The unique combination of functional groups in 8-fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one contributes to its distinct biological profile compared to these similar compounds.